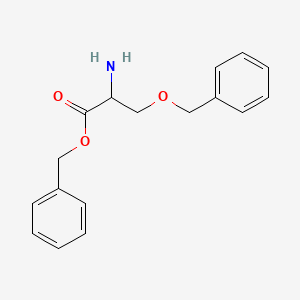

Benzyl 2-amino-3-(benzyloxy)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-amino-3-phenylmethoxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSSRDBCZVJBPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21948-10-7 | |

| Record name | 21948-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Benzyl 2 Amino 3 Benzyloxy Propanoate

Stereoselective Synthesis Pathways

The creation of the specific stereoisomer of Benzyl (B1604629) 2-amino-3-(benzyloxy)propanoate is paramount, as the biological activity of such molecules is often dependent on their three-dimensional structure. The following sections detail the primary strategies to achieve this stereochemical control.

Asymmetric Transformations from Achiral Precursors

The synthesis of chiral molecules from achiral starting materials is a significant challenge in organic chemistry. This approach, known as asymmetric synthesis, relies on the use of a chiral influence to direct the formation of one enantiomer over the other.

One conceptual strategy involves the use of chiral catalysts to induce stereoselectivity in a reaction involving an achiral substrate. For instance, a prochiral enolate could be reacted with an electrophile in the presence of a chiral ligand-metal complex. The chiral environment created by the catalyst would favor one facial attack on the enolate, leading to an enantiomeric excess of the desired product. While specific examples for the direct synthesis of Benzyl 2-amino-3-(benzyloxy)propanoate from achiral precursors are not extensively documented, the principles of asymmetric synthesis provide a clear pathway. For example, the asymmetric alkylation of a glycine enolate equivalent using a chiral phase-transfer catalyst could be a viable route.

Another approach is the use of a chiral auxiliary . This involves temporarily attaching a chiral molecule to the achiral substrate. This chiral auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method effectively transfers the chirality of the auxiliary to the product.

The efficiency of these methods is often evaluated by the enantiomeric excess (ee) achieved, which indicates the preference for the formation of one enantiomer.

| Method | Chiral Influence | Key Principle |

| Chiral Catalysis | Chiral ligand-metal complex or organocatalyst | Creates a transient chiral environment that directs the reaction pathway. |

| Chiral Auxiliary | Covalently attached chiral molecule | The auxiliary sterically or electronically directs the approach of a reagent to one face of the molecule. |

Derivatization from Chiral Pool Precursors (e.g., L-Serine)

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars. L-serine, being a natural amino acid, is an excellent and common starting material for the synthesis of its derivatives, including this compound. This approach leverages the pre-existing stereocenter of L-serine, thus avoiding the need for a complex asymmetric induction step.

The synthesis from L-serine typically involves a series of protection steps for the different functional groups. The order and choice of these protecting groups are crucial to avoid side reactions and to allow for their selective removal if needed. A common route involves the initial protection of the amino group, followed by the benzylation of the hydroxyl and carboxyl groups. The retention of the original α-carbon chirality is a key advantage of this method, often resulting in products with high enantiomeric purity (>99% ee).

A typical synthetic sequence might involve:

N-protection of L-serine: The amino group is protected, for example, with a tert-butoxycarbonyl (Boc) group.

O-benzylation: The hydroxyl group of the N-protected serine is then benzylated using a reagent like benzyl bromide in the presence of a base.

Carboxyl benzylation: The carboxylic acid is converted to a benzyl ester. This can be achieved through various esterification methods.

N-deprotection (optional): If the final product requires a free amino group, the N-protecting group is removed in the final step.

Enzymatic and Biocatalytic Approaches in Serine Derivative Synthesis

Enzymes are highly specific and efficient catalysts that can perform complex chemical transformations under mild conditions. Their use in organic synthesis, known as biocatalysis, offers several advantages, including high stereoselectivity and reduced environmental impact.

For the synthesis of serine derivatives, several enzymatic approaches can be envisioned. Lipases and proteases are commonly used to catalyze esterification reactions. For instance, an immobilized lipase like Candida antarctica lipase B (CAL-B) could be used to catalyze the benzylation of the carboxyl group of an N-protected O-benzyl serine derivative in a non-aqueous solvent.

While a direct one-pot enzymatic synthesis of this compound from L-serine is not yet established, a chemoenzymatic approach is highly plausible. This would involve a combination of chemical and enzymatic steps to achieve the desired transformation. For example, a chemical step could be used for the O-benzylation, followed by an enzymatic esterification.

Furthermore, enzymes can be engineered to accept non-natural substrates and catalyze novel reactions. The development of bespoke enzymes for the specific benzylation of both the hydroxyl and carboxyl groups of serine could provide a highly efficient and sustainable synthetic route in the future.

Strategic Use of Protecting Groups in Serine Chemistry

The trifunctional nature of serine makes the use of protecting groups an indispensable part of its chemical manipulation. A well-designed protecting group strategy is essential for the successful synthesis of derivatives like this compound.

Orthogonal Protection Strategies for Amine, Hydroxyl, and Carboxyl Functionalities

An orthogonal protection strategy is one where different protecting groups can be removed selectively in any order under distinct reaction conditions. This allows for the precise and controlled modification of a multifunctional molecule. In the context of serine chemistry, this means that the protecting groups for the amine, hydroxyl, and carboxyl groups can be individually addressed without affecting the others.

A widely used orthogonal combination in peptide synthesis is the Fmoc/tBu strategy . The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the amino group and is removed by a base (e.g., piperidine). The tert-butyl (tBu) group is used for the side-chain hydroxyl and carboxyl groups and is removed by a strong acid (e.g., trifluoroacetic acid, TFA) iris-biotech.de.

Another common, though not strictly orthogonal, strategy is the Boc/Bzl strategy . Here, the tert-butoxycarbonyl (Boc) group protects the amine and is removed by acid, while benzyl (Bzl) groups protect the hydroxyl and carboxyl functions and are typically removed by hydrogenolysis iris-biotech.de. The quasi-orthogonality arises because both groups are acid-labile, but their removal can be achieved with different acid strengths iris-biotech.de.

| Protecting Group Combination | Amine Protection | Hydroxyl/Carboxyl Protection | Deprotection Conditions | Orthogonality |

| Fmoc/tBu | Fmoc | tBu | Fmoc: Base (e.g., piperidine); tBu: Acid (e.g., TFA) | Fully Orthogonal |

| Boc/Bzl | Boc | Bzl | Boc: Acid (e.g., TFA); Bzl: Hydrogenolysis or strong acid | Quasi-Orthogonal |

Introduction of Benzyl Protecting Groups (O-benzyl and Benzyl Ester)

The target molecule, this compound, features two benzyl protecting groups. The introduction of these groups requires specific chemical methods.

The O-benzyl group is typically introduced via a Williamson ether synthesis. This involves treating the hydroxyl group with a benzyl halide (e.g., benzyl bromide) in the presence of a strong base such as sodium hydride (NaH) nih.gov. To avoid side reactions with the other functional groups, they must be protected beforehand.

The benzyl ester can be formed through several esterification methods. A common laboratory method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst nih.govresearchgate.net. Alternatively, the carboxyl group can be activated, for example, by converting it to an acyl chloride, which then reacts with benzyl alcohol. For larger scale and greener syntheses, methods avoiding hazardous solvents are being developed nih.govresearchgate.net.

Deprotection Methodologies for this compound Intermediates

In the multistep synthesis of this compound, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. The target molecule itself contains two key protecting groups: a benzyl ester protecting the carboxylic acid and a benzyl ether protecting the hydroxyl group of the serine backbone. Furthermore, intermediates in its synthesis would necessitate protection of the amino group, commonly with a Carboxybenzyl (Cbz) group, which is structurally related to the other protecting groups. The selective or simultaneous removal of these groups is a critical final step in the synthesis of the target compound or its derivatives.

The primary method for the deprotection of benzyl-type groups is catalytic hydrogenolysis. This reaction involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, typically supported on carbon (Pd/C). The process is highly efficient for the simultaneous cleavage of benzyl esters, benzyl ethers, and Cbz groups. The reaction proceeds under mild conditions, often at room temperature and atmospheric pressure, and produces the deprotected product along with toluene (B28343) as a benign byproduct.

Alternative methods may be required if the substrate contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes or alkynes). In such cases, strong acids like hydrogen bromide in acetic acid (HBr/AcOH) can be used to cleave benzyl ethers, although this method is harsh and less chemoselective. Lewis acids, such as trimethylsilyl iodide (TMSI), can also effect the cleavage of these protecting groups.

Table 1: Deprotection Methods for Benzyl-Type Protecting Groups

| Protecting Group | Reagents and Conditions | Byproducts | Notes |

|---|---|---|---|

| Benzyl Ester | H₂, Pd/C, in a polar solvent (e.g., MeOH, EtOH) | Toluene | Mild conditions, highly efficient. |

| Benzyl Ether | H₂, Pd/C, in a polar solvent (e.g., MeOH, EtOH) | Toluene | Can be cleaved simultaneously with benzyl esters and Cbz groups. |

| Carboxybenzyl (Cbz) | H₂, Pd/C, in a polar solvent (e.g., MeOH, EtOH) | Toluene, CO₂ | A very common and clean reaction for amine deprotection. |

Reaction Optimization and Process Intensification in Synthesis

Optimizing the synthesis of this compound involves a multifaceted approach aimed at enhancing reaction efficiency, selectivity, safety, and sustainability. Process intensification, a key principle of chemical engineering, seeks to develop smaller, cleaner, and more energy-efficient manufacturing processes. This is achieved through careful selection of catalysts, solvents, and reactor technology.

The stereochemistry of the α-carbon in this compound is crucial for its utility as a chiral building block. Achieving high stereoselectivity is a primary goal, and this is typically accomplished through asymmetric catalysis. The synthesis of the O-benzyl-serine core often proceeds via the asymmetric hydrogenation of a prochiral dehydroamino acid precursor.

This transformation relies on transition metal catalysts, most commonly rhodium (Rh) or ruthenium (Ru), complexed with chiral phosphine ligands. The design of the chiral ligand is paramount, as it creates a chiral environment around the metal center, directing the hydrogenation to one face of the double bond, thus producing one enantiomer in excess. Seminal ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DuPhos (1,2-bis(2,5-dialkylphospholano)benzene) have demonstrated exceptional performance in such reactions, often affording enantiomeric excesses (e.e.) greater than 99%.

The selection of the catalyst-ligand combination depends on the specific substrate. Fine-tuning of the ligand's electronic and steric properties can significantly impact both the rate of reaction and the degree of stereoselectivity.

Table 2: Catalyst/Ligand Systems for Asymmetric Hydrogenation

| Catalyst Precursor | Chiral Ligand | Typical Substrate | Reported Stereoselectivity (e.e.) |

|---|---|---|---|

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | N-acyl dehydroamino esters | >99% |

| Ru(OAc)₂(BINAP) | (S)-BINAP | α-(acylamino)acrylic acids | 95-100% |

| [Rh(NBD)₂]BF₄ | (S,S)-Chiraphos | Enamides | >95% |

The principles of green chemistry are increasingly integral to modern synthetic route design. Solvent selection is a major focus, as solvents constitute a large portion of the waste generated in chemical processes. Traditional solvents such as dichloromethane (B109758) (DCM), chloroform, and dimethylformamide (DMF) are effective but pose significant environmental and health risks.

Solvent engineering for the synthesis of this compound intermediates would involve replacing these hazardous solvents with greener alternatives. Ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are derived from renewable feedstocks and exhibit lower toxicity. Other alternatives include biosourced solvents like ethyl acetate or even water, where the reaction permits. The goal is to choose a solvent that not only minimizes environmental impact but also enhances reaction performance, for example, by improving solubility or facilitating product isolation.

Beyond solvent replacement, green chemistry principles encourage the use of catalytic rather than stoichiometric reagents, minimizing waste by design (atom economy), and reducing energy consumption by conducting reactions at ambient temperature and pressure where possible.

Table 3: Comparison of Traditional and Green Solvents

| Traditional Solvent | Issues | Green Alternative | Benefits |

|---|---|---|---|

| Dichloromethane (DCM) | Carcinogen, high volatility | 2-Methyltetrahydrofuran (2-MeTHF) | Lower toxicity, renewable source, higher boiling point |

| Dimethylformamide (DMF) | Reprotoxic, high boiling point | Cyrene™ (dihydrolevoglucosenone) | Biodegradable, derived from cellulose (B213188) |

| Benzene | Carcinogen, flammable | Toluene | Less toxic than benzene, though still a VOC |

Continuous flow chemistry represents a paradigm shift from traditional batch processing and offers significant advantages for process intensification. In a flow setup, reagents are continuously pumped through a network of tubes and reactors, where they mix and react. This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency and higher yields.

For the synthesis of this compound, several steps could be translated to a flow process. For example, the catalytic hydrogenation for deprotection is ideally suited for a flow system. A packed-bed reactor containing the solid-supported Pd/C catalyst can be used, through which a solution of the protected compound and a stream of hydrogen gas are passed. This approach allows for efficient catalyst use and reuse, eliminates the need for filtration to remove the catalyst, and enhances safety by minimizing the volume of hydrogen gas used at any given time.

Table 4: Comparison of Batch vs. Continuous Flow Processing for Catalytic Hydrogenation

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Large headspace of flammable H₂ gas; catalyst filtration can be pyrophoric. | Small reaction volume, minimal H₂ accumulation; catalyst is contained in a fixed bed. |

| Heat Transfer | Limited by the surface area of the vessel, risk of thermal runaway. | High surface-area-to-volume ratio allows for excellent temperature control. |

| Mass Transfer | Agitation-dependent, may have poor gas-liquid-solid mixing. | Efficient mixing, high interfacial area between gas, liquid, and solid catalyst. |

| Scalability | Difficult to scale, often requires re-optimization. | Scaled by running the system for a longer duration ("scaling-out"). |

| Catalyst Handling | Requires filtration and separation from the product mixture. | Catalyst is packed in a cartridge, simplifying handling and enabling reuse. |

Chemical Reactivity and Derivatization of Benzyl 2 Amino 3 Benzyloxy Propanoate

Reactions Involving the Free Alpha-Amino Group

The primary alpha-amino group in Benzyl (B1604629) 2-amino-3-(benzyloxy)propanoate is a potent nucleophile, making it the focal point for a variety of chemical reactions. These transformations are fundamental to its application in peptide synthesis and the construction of more complex molecular architectures.

Amidation and Peptide Bond Formation Reactions

The most prominent reaction involving the alpha-amino group of Benzyl 2-amino-3-(benzyloxy)propanoate is its acylation to form amide bonds, a cornerstone of peptide synthesis. chemimpex.com This reaction allows for the incorporation of the O-benzyl-serine motif into peptide chains. The benzyl ester serves to protect the C-terminus, while the benzyloxy group protects the side-chain hydroxyl function of the serine residue. peptide.com

The coupling of N-protected amino acids to the free amino group of this compound is typically achieved using standard peptide coupling reagents. For instance, N-Boc-O-benzyl-L-serine can be coupled with a deprotected amino acid ester to form a dipeptide. nih.gov The formation of the amide bond is confirmed by spectroscopic methods, such as the appearance of characteristic amide carbonyl bands in the infrared (IR) spectrum and corresponding signals in nuclear magnetic resonance (NMR) spectra. nih.gov

| Reactant 1 | Reactant 2 | Coupling Reagent | Product | Ref |

| N-Boc-O-benzyl-L-serine | β-leucine-methyl ester | Not specified | N-Boc-O-benzyl-α-serine-β-leucine-methyl ester | nih.gov |

| N-protected amino acid | This compound | Standard peptide coupling reagents | Dipeptide with C-terminal O-benzyl-serine benzyl ester | chemimpex.compeptide.com |

Nucleophilic Additions and Alkylation Strategies

The nucleophilic character of the alpha-amino group allows it to participate in addition reactions with electrophiles. While specific examples with this compound are not extensively documented in the provided search results, the general reactivity of amino acid esters suggests that it can undergo nucleophilic addition to carbonyl compounds to form Schiff bases, which can be further reduced to secondary amines.

Furthermore, the amino group can be alkylated. For instance, a related compound, (S)-benzyl 2-(benzylamino)-3-hydroxypropanoate, is a precursor in the synthesis of N-Benzyl-O-Benzyl-L-serine benzyl ester, indicating that N-benzylation of a serine derivative is a feasible transformation. dal.ca This reaction typically involves the treatment of the amino acid ester with a benzyl halide in the presence of a base.

| Reactant | Reagent | Product | Ref |

| (S)-benzyl 2-(benzylamino)-3-hydroxypropanoate | Not specified | N-Benzyl-O-Benzyl-L-serine benzyl ester | dal.ca |

Formation of Heterocyclic Scaffolds via Amino Group Reactivity

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester, makes it a potential precursor for the synthesis of heterocyclic compounds. While direct examples of cyclization reactions starting from this specific compound are not detailed in the provided search results, analogous amino acid derivatives are known to undergo intramolecular reactions to form lactams or other heterocyclic systems under appropriate conditions. For example, the aldehyde derived from O-benzyl-L-serine has been used in a synthesis that involves an iodocyclocarbamation reaction to form a trans-oxazolidin-2-one, a heterocyclic scaffold. beilstein-journals.org This highlights the potential of the amino and adjacent functional groups to participate in cyclization reactions to generate novel heterocyclic structures.

Transformations at the Benzyloxy Ether Moiety

The benzyloxy group serves as a protecting group for the serine side-chain hydroxyl function. Its removal or modification is a key step in the synthesis of peptides and other target molecules containing a free serine residue.

Selective Cleavage and Functional Group Interconversion

The benzyl ether can be selectively cleaved under various conditions, most commonly through catalytic hydrogenolysis. commonorganicchemistry.com This method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas) to reductively cleave the carbon-oxygen bond of the ether, yielding the free hydroxyl group and toluene (B28343) as a byproduct. commonorganicchemistry.com This deprotection strategy is widely used in peptide synthesis. peptide.com

Alternatively, acidic conditions can be employed for debenzylation. For instance, treatment with HF or TFMSA can simultaneously cleave the benzyl ether and remove the peptide from a resin support in solid-phase peptide synthesis. peptide.com Tin(IV) chloride has also been reported to selectively cleave benzyl esters in the presence of benzyl ethers, highlighting the potential for differential deprotection. dal.ca

| Substrate | Reagent | Product | Ref |

| O-benzyl protected serine residue | H₂, Pd/C | Free serine residue | peptide.comcommonorganicchemistry.com |

| O-benzyl protected serine residue on resin | HF or TFMSA | Free serine residue (cleaved from resin) | peptide.com |

| Benzyl ester | SnCl₄ | Carboxylic acid | dal.ca |

Oxidation Reactions at the Benzylic Position for Novel Derivatives

The benzylic position of the ether is susceptible to oxidation. While specific oxidation studies on this compound were not found in the provided search results, general methods for the oxidation of benzyl ethers are well-established. organic-chemistry.org Oxidative debenzylation can be achieved using reagents such as ozone. organic-chemistry.org This reaction proceeds to give the corresponding ester of benzoic acid, which can then be hydrolyzed to the free alcohol. Such oxidative cleavage offers an alternative to hydrogenolysis, particularly when other functional groups in the molecule are sensitive to reduction.

Substitution Reactions of the Benzyloxy Group

The benzyloxy group (O-benzyl ether) in this compound serves as a hydroxyl protecting group for the serine side chain. Its removal, a key substitution reaction, unmasks the hydroxyl group for further functionalization. This is typically achieved through hydrogenolysis, where the benzyl group is replaced by a hydrogen atom. acsgcipr.org

Catalytic transfer hydrogenation (CTH) is a widely employed method for this transformation due to its mild conditions, which can help preserve other sensitive functional groups. organic-chemistry.org This technique avoids the use of high-pressure hydrogen gas, instead utilizing hydrogen donors in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orgresearchgate.net Common hydrogen donors include formic acid, 2-propanol, and, more recently, tetrahydroxydiboron (B82485) in aqueous media. organic-chemistry.orgresearchgate.netresearchgate.net The choice of hydrogen donor can influence selectivity; for instance, 2-propanol is noted to be less reactive but more selective than formic acid. researchgate.net

Traditional catalytic hydrogenation using hydrogen gas (H₂) over a palladium catalyst is also a robust method for cleaving benzyl ethers. commonorganicchemistry.com A significant challenge in the deprotection of this compound is achieving chemoselectivity, specifically the cleavage of the O-benzyl ether without affecting the benzyl ester group. While catalytic hydrogenation is a common method for removing benzyl ethers, care must be taken with catalyst selection to ensure compatibility with other reducible functional groups. acsgcipr.orgstackexchange.com

| Method | Catalyst | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Formic acid or 2-propanol as hydrogen donor | Mild conditions, avoids high-pressure H₂ gas. | organic-chemistry.orgresearchgate.net |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | H₂ gas | Common and effective method for benzyl ether cleavage. | commonorganicchemistry.com |

| Transfer Hydrogenolysis in Water | Amphiphilic polymer-supported nano-palladium | Tetrahydroxydiboron (B₂(OH)₄) | Safe, mild, and environmentally friendly conditions. | researchgate.net |

Reactivity of the Benzyl Ester Group

The benzyl ester is another key functional site, offering a gateway to a variety of derivatives through reactions at the carbonyl carbon.

Transesterification Reactions for Diverse Ester Derivatives

Transesterification is the process of exchanging the benzyl group of the ester with the organic group of a different alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com In base-catalyzed transesterification, an alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. wikipedia.orgpearson.comresearchgate.net Subsequent elimination of the benzyloxy group yields the new ester. Acid catalysis, conversely, involves protonation of the carbonyl group, which enhances its electrophilicity for attack by a neutral alcohol molecule. wikipedia.orgmasterorganicchemistry.com

While effective, these classical methods can sometimes lack the subtlety needed for complex molecules. Modern approaches employ catalysts that operate under milder conditions. For example, a tetranuclear zinc cluster has been shown to effectively promote the transesterification of various functionalized substrates, offering a mild and environmentally advantageous option. organic-chemistry.org Another facile, one-pot method involves using catalytic ferric(III) chloride (FeCl₃) with α,α-dichlorodiphenylmethane to convert the benzyl ester into an acid chloride intermediate, which then readily reacts with an alcohol to form the desired ester derivative. rsc.org These methods allow for the synthesis of a diverse library of ester derivatives from this compound.

| Reactant Alcohol | Resulting Ester Derivative | Potential Catalyst System |

|---|---|---|

| Methanol | Methyl 2-amino-3-(benzyloxy)propanoate | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) |

| Ethanol | Ethyl 2-amino-3-(benzyloxy)propanoate | Zinc Cluster or FeCl₃/Ph₂CCl₂ |

| tert-Butanol | tert-Butyl 2-amino-3-(benzyloxy)propanoate | Zinc Cluster |

Reduction to Alcohol and Further Functionalization

The benzyl ester group can be reduced to a primary alcohol, yielding the versatile chiral building block O-benzyl-L-serinol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The chemoselective reduction of the ester in the presence of the benzyl ether is crucial. While strong hydrides can sometimes cleave benzyl ethers, the reduction of esters is generally a much faster process, allowing for selective transformation under carefully controlled conditions.

Once formed, the primary alcohol of O-benzyl-L-serinol opens up numerous avenues for further functionalization. It can be oxidized to the corresponding aldehyde (O-benzyl-L-serinal), a valuable intermediate for C-C bond-forming reactions. Alternatively, it can be converted into various leaving groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups.

Amide Formation through Ester Aminolysis

Amide bond formation can be achieved through the reaction of the benzyl ester with ammonia (B1221849) or a primary or secondary amine, a process known as aminolysis. chemistrysteps.com Direct aminolysis of esters often requires high temperatures because the alkoxide is a relatively poor leaving group. chemistrysteps.com

To overcome this, more efficient, modern methods have been developed. One such strategy involves the direct, one-pot transformation of benzyl esters into amides using catalytic ferric(III) chloride. rsc.org In this process, the benzyl ester is converted in situ into a more reactive acid chloride intermediate, which then readily couples with an amine to provide the corresponding amide in high yield under mild conditions. rsc.org This method is advantageous for its operational simplicity and tolerance of various functional groups. The use of borate (B1201080) esters has also been reported for the direct amidation of amino acids, suggesting another potential route for this transformation. rsc.org These approaches allow for the synthesis of a wide array of peptide-like structures and other amide derivatives from this compound.

| Reactant Amine | Resulting Amide Product | Synthetic Method |

|---|---|---|

| Ammonia (NH₃) | 2-amino-3-(benzyloxy)propanamide | FeCl₃-catalyzed aminolysis |

| Benzylamine | N-benzyl-2-amino-3-(benzyloxy)propanamide | FeCl₃-catalyzed aminolysis |

| Glycine methyl ester | Methyl (2-amino-3-(benzyloxy)propanoyl)glycinate | FeCl₃-catalyzed aminolysis |

Cascade and Multi-Component Reactions Incorporating this compound

The unique structure of this compound, featuring a free primary amine, makes it an excellent substrate for powerful synthetic strategies like multi-component reactions (MCRs). MCRs allow for the construction of complex molecules in a single step by combining three or more reactants, offering high efficiency and atom economy. wikipedia.org

The Ugi four-component reaction (U-4CR) is a prominent example where this compound can serve as the amine component. organic-chemistry.org The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative or "bis-amide". wikipedia.orgorganic-chemistry.org By employing this compound in a Ugi reaction, a diverse library of complex peptidomimetics can be rapidly synthesized. mdpi.comrsc.org The reaction is typically exothermic and proceeds quickly under high concentration in polar, aprotic solvents. wikipedia.org The structural diversity of the final product can be easily tuned by simply varying the aldehyde, carboxylic acid, and isocyanide inputs, making the Ugi reaction a powerful tool in combinatorial chemistry and drug discovery. wikipedia.orgrsc.org

While other MCRs like the Passerini reaction exist, they typically require a carboxylic acid, an aldehyde/ketone, and an isocyanide, making this compound a less direct fit as a starting component. rsc.orgwikipedia.orgorganic-chemistry.org Similarly, its participation in certain cascade reactions, such as the Erlenmeyer–Plöchl azlactone synthesis, has been explored with related serine derivatives, though successful application with serine itself has been noted as challenging. nih.govacs.org Therefore, its role as the amine input in the Ugi reaction remains the most prominent application in this context.

Applications of Benzyl 2 Amino 3 Benzyloxy Propanoate As a Chiral Building Block

Construction of Complex Amino Acid Derivatives and Peptidomimetics

The predefined chirality and versatile functional groups of Benzyl (B1604629) 2-amino-3-(benzyloxy)propanoate make it an excellent precursor for the synthesis of non-proteinogenic (unnatural) amino acids and peptidomimetics. These molecules are designed to mimic or block the biological functions of natural peptides but often possess enhanced stability, bioavailability, or specific conformational properties.

Researchers utilize this building block to introduce structural constraints into peptide backbones. For instance, the core structure can be elaborated into more complex amino acid surrogates that enforce specific secondary structures like turns or helices in a peptide chain. vulcanchem.com This is crucial in the design of inhibitors for enzymes such as proteases, where a rigid conformation can lead to stronger and more selective binding. Furthermore, the synthesis of peptidomimetics often involves replacing standard amino acid residues with modified ones to reduce susceptibility to enzymatic degradation. nih.gov The protected serine backbone of Benzyl 2-amino-3-(benzyloxy)propanoate provides a reliable scaffold for such modifications, including N-amination or the attachment of diverse side chains, leading to novel peptide-like structures with tailored biological activities. nsf.gov

Role in the Asymmetric Synthesis of Natural Products and Bioactive Compounds

A practical example of this strategy can be seen in the synthesis of complex molecules where a specific amino acid fragment is required. For instance, a closely related derivative, (S)-benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, serves as a crucial intermediate in the synthesis of isodityrosine, a molecule found in plant cell wall proteins. nih.gov This highlights how protected amino acid esters provide a reliable route to embedding specific, stereochemically defined fragments into a larger, more complex target molecule, which is a common challenge in the synthesis of alkaloids and other pharmacologically active natural products. rsc.org

Development of Novel Organocatalysts and Chiral Ligands

The rigid, stereodefined scaffold of this compound is an attractive template for the design and synthesis of new chiral ligands and organocatalysts. These catalysts are instrumental in transferring chirality during a chemical reaction, enabling the production of enantiomerically enriched products from achiral or racemic starting materials.

The amino and hydroxyl functionalities of the parent serine molecule can be transformed into coordinating groups for metal catalysts or into the core structures of purely organic catalysts. For example, chiral β-amino alcohols, which can be readily derived from the title compound, are precursors to widely used oxazoline (B21484) ligands. beilstein-journals.org These ligands, particularly bisoxazolines (BOX) and pyridyl-oxazolines (PyOX), form complexes with metals like copper, palladium, and rhodium to catalyze a wide array of asymmetric reactions, including cyclopropanations, Diels-Alder reactions, and hydrosilylations. Similarly, the amino acid backbone can be incorporated into more complex structures, such as those used in Ni(II)–Schiff base complexes, which are effective in the asymmetric synthesis of other functionalized amino acids. beilstein-journals.org

| Ligand/Catalyst Type | Precursor Functional Group | Typical Metal Complex | Application in Asymmetric Synthesis |

| Oxazoline Ligands (e.g., BOX, PyOX) | Amino alcohol | Copper (Cu), Rhodium (Rh) | Michael additions, Hydrosilylation |

| Schiff Base Ligands | Amino acid | Nickel (Ni) | Asymmetric alkylations, Amino acid synthesis |

| Phosphine Ligands | Hydroxyl or Amino group | Palladium (Pd), Ruthenium (Ru) | Asymmetric hydrogenation |

| Proline-based Organocatalysts | Amine | N/A (Metal-free) | Aldol reactions, Mannich reactions |

Precursor for Advanced Pharmaceutical Intermediates and Fine Chemicals

In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often requires multi-step sequences where maintaining chirality is paramount. Chiral building blocks like this compound are essential intermediates because they provide a reliable source of enantiopurity early in the synthetic route. The benzyl protecting groups are stable under a variety of reaction conditions but can be removed cleanly during the final stages of a synthesis via catalytic hydrogenation, a widely used and scalable industrial process.

This compound serves as a precursor for non-natural amino acids that are incorporated into modern drugs, including enzyme inhibitors and peptide-based therapeutics. Its utility lies in its ability to be predictably transformed into more complex structures without compromising the stereochemical integrity of the α-carbon. This makes it a valuable starting material for fine chemicals used in lead optimization during drug discovery, where the synthesis of numerous analogues is necessary to establish structure-activity relationships. researchgate.net

| Industry | Application Area | Role of this compound | Key Advantage |

| Pharmaceuticals | API Synthesis | Starting material for complex chiral fragments | Secures a key stereocenter early in the synthesis |

| Pharmaceuticals | Medicinal Chemistry | Precursor for novel amino acid derivatives in drug analogues | Facilitates rapid synthesis of diverse structures for SAR studies |

| Fine Chemicals | Specialty Amino Acids | Versatile intermediate for custom synthesis | Orthogonal protecting groups allow for selective reactions |

| Agrochemicals | Bioactive Compound Synthesis | Chiral scaffold for pesticides and herbicides | Introduction of stereochemistry can enhance biological activity and specificity |

Contributions to Stereoselective Routes in Medicinal Chemistry

The biological activity of a chiral drug is often associated with only one of its enantiomers (eutomer), while the other (distomer) may be inactive or cause undesirable side effects. Therefore, controlling stereochemistry is a central theme in medicinal chemistry. The use of this compound contributes significantly to stereoselective synthesis by providing a "chassis" upon which molecular complexity can be built with full control over the stereochemical outcome at the α-position. nih.gov

This building block enables chemists to design synthetic routes that are both efficient and stereocontrolled. For example, in the development of peptidomimetic inhibitors targeting protein-protein interactions, the precise three-dimensional arrangement of side chains is critical for effective binding. nih.gov Starting with an enantiomerically pure building block like this compound ensures that the resulting inhibitor has the correct orientation to fit into the target's binding pocket. This "chiral pool" approach is often more practical and cost-effective than strategies that rely on asymmetric catalysis or chiral resolution later in the synthesis, especially when multiple stereocenters are present in the final target molecule. nih.gov

Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like Benzyl (B1604629) 2-amino-3-(benzyloxy)propanoate. One-dimensional (1D) techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the two benzyl groups, the propanoate backbone, and the amine group. The aromatic protons of the two non-equivalent benzyl groups would typically appear in the downfield region of δ 7.2-7.4 ppm. The benzylic protons (O-CH₂-Ph and O-CH₂-Ph) would likely present as singlets or AB quartets near δ 5.1-5.2 ppm and δ 4.5-4.6 ppm. The methine proton (α-CH) and the diastereotopic methylene (B1212753) protons (β-CH₂) of the serine backbone would appear in the aliphatic region, with their multiplicity revealing scalar coupling relationships.

The ¹³C NMR spectrum would complement this data, showing characteristic signals for the ester carbonyl carbon (~170-172 ppm), aromatic carbons (~127-138 ppm), benzylic carbons (~67-73 ppm), and the α-carbon and β-carbon of the amino acid backbone (~55-75 ppm). st-andrews.ac.uk

To resolve complex structural ambiguities and definitively assign these signals, advanced two-dimensional (2D) NMR techniques are employed. ugm.ac.idusm.my

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Benzyl 2-amino-3-(benzyloxy)propanoate, COSY would show correlations between the α-proton and the β-protons of the propanoate backbone, confirming their connectivity. st-andrews.ac.ukugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. st-andrews.ac.ukugm.ac.id This is essential for assigning the ¹³C signals for each protonated carbon, such as linking the α-proton signal to the α-carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. st-andrews.ac.ukugm.ac.idusm.my It is invaluable for piecing together the molecular skeleton. For instance, correlations would be expected from the benzylic protons of the ester group to the carbonyl carbon, and from the benzylic protons of the ether group to the β-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation.

The following table summarizes the expected chemical shifts for this compound, based on data from similar structures like N-Boc-O-benzyl-α-serine-β-leucine-methyl ester. nih.gov

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Key HMBC Correlations |

| C=O | - | ~171 | Benzylic H (ester), α-H |

| C₆H₅ (ester) | ~7.35 (m, 5H) | ~135 (ipso), ~128 (o, m, p) | Benzylic H (ester) |

| O-CH₂ (ester) | ~5.15 (s, 2H) | ~67 | C=O, ipso-C (ester) |

| α-CH | ~3.8 (dd) | ~56 | C=O, β-C, ipso-C (ether) |

| β-CH₂ | ~3.6 (m, 2H) | ~72 | α-C, Benzylic C (ether) |

| C₆H₅ (ether) | ~7.30 (m, 5H) | ~137 (ipso), ~128 (o, m, p) | Benzylic H (ether) |

| O-CH₂ (ether) | ~4.55 (s, 2H) | ~73 | β-C, ipso-C (ether) |

| NH₂ | ~1.8 (br s, 2H) | - | α-C, β-C |

Purity assessment is also achieved via ¹H NMR by integrating proton signals of the analyte against those of a certified internal standard of known concentration. The absence of unexpected signals indicates high purity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental composition. For this compound (C₁₇H₁₉NO₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) confirms the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, involving collision-activated dissociation (CAD), are used to study the molecule's fragmentation pattern, which provides further structural confirmation. The fragmentation of protonated this compound is expected to proceed through several characteristic pathways based on the fragmentation of similar structures. libretexts.orgnih.gov

Key expected fragmentation pathways include:

Loss of a benzyl group: A primary fragmentation would be the cleavage of the C-O bond of the ester or the C-O bond of the ether, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.

Loss of the benzyl ester moiety: Cleavage could result in the loss of C₇H₇O₂C, corresponding to the benzyl formate (B1220265) radical.

Cleavage of the benzyloxy group: The loss of a benzyloxymethyl radical (•CH₂OC₇H₇) is another plausible pathway.

Amine-related fragmentation: Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

A proposed fragmentation scheme is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 286.14 [M+H]⁺ | 195.09 | C₇H₇• (91) | Loss of benzyl radical |

| 286.14 [M+H]⁺ | 178.09 | C₇H₈O (108) | Loss of benzyloxy group |

| 286.14 [M+H]⁺ | 91.05 | C₁₀H₁₂NO₃• (194) | Formation of benzyl cation |

These fragmentation patterns serve as a molecular fingerprint, confirming the connectivity of the functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would exhibit a series of characteristic absorption bands. st-andrews.ac.uk

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

| Amine (N-H) | 3300-3500 | Symmetric and asymmetric stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-3000 | Stretching |

| Ester (C=O) | ~1735 | Stretching |

| Aromatic C=C | 1450-1600 | Ring stretching |

| Ether (C-O) | 1050-1150 | Stretching |

The strong absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group. The presence of the primary amine would be confirmed by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. Bands corresponding to the C-O stretching of the ester and ether linkages, as well as the characteristic bands for the aromatic rings, would also be present. Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the non-polar aromatic rings.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric purity or enantiomeric excess (ee) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. yakhak.org The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Commonly used CSPs for the separation of amino acid derivatives include polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) and Pirkle-type columns (e.g., those based on dinitrobenzoyl-phenylglycine). yakhak.orgscirp.org A typical method would involve an isocratic mobile phase, often a mixture of hexane (B92381) and an alcohol like 2-propanol, at a constant flow rate. yakhak.org

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100. A successful separation would show two well-resolved peaks, allowing for accurate quantification of each enantiomer. researchgate.net

| Parameter | Typical Value/Condition |

| Column | Chiralpak® IA or Chiralcel® OD-H |

| Mobile Phase | Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | Baseline separation of the (R) and (S) enantiomers |

While less common for non-volatile amino acid esters, chiral Gas Chromatography (GC) could also be employed, typically after derivatization of the amine group to increase volatility.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Optical rotation is a fundamental property of chiral molecules that measures the rotation of plane-polarized light. The specific rotation, [α]D, is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). A non-zero measured optical rotation confirms the sample is enantiomerically enriched, while a value of zero indicates a racemic mixture. For example, the related compound N-Z-L-Serine benzyl ester has a reported specific rotation of [α]²⁰/D +5° (c = 1 in chloroform), indicating that the L-enantiomer is dextrorotatory. sigmaaldrich.com A similar characterization would be essential for establishing the stereochemical identity of an enantiopure sample of this compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry and conformation of the molecule, particularly around its chromophores, such as the phenyl rings. Each enantiomer will produce a mirror-image CD spectrum, making this technique a powerful tool for confirming the absolute configuration of a sample by comparing its spectrum to that of a known standard.

X-ray Crystallography for Absolute Stereochemistry Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the formation of a suitable single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom.

For this compound, a successful crystallographic analysis would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

Information on the molecule's preferred conformation in the solid state.

Details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Crucially, through anomalous dispersion techniques, the absolute configuration (R or S) of the chiral center can be determined without ambiguity. While no crystal structure is publicly available for the title compound, the structure of the related (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate reveals a folded conformation in the crystal, with the crystal packing stabilized by intermolecular O—H···O and N—H···O hydrogen bonds. nih.gov A similar analysis for this compound would provide the ultimate proof of its stereochemical and structural identity.

Future Research Directions and Emerging Paradigms

Exploration of Sustainable and Biorenewable Synthetic Pathways

The increasing demand for environmentally friendly chemical manufacturing necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. nih.gov Future research into the synthesis of Benzyl (B1604629) 2-amino-3-(benzyloxy)propanoate is trending towards greener and more sustainable pathways.

Key Research Thrusts:

Enzymatic Synthesis: Utilizing enzymes such as lipases or proteases for the esterification and protection steps can offer high selectivity under mild reaction conditions, often in aqueous media. This approach minimizes the need for harsh catalysts and organic solvents.

Biorenewable Feedstocks: Investigating the use of biorenewable sources for starting materials, such as bio-derived benzyl alcohol and serine, can significantly reduce the carbon footprint of the synthesis process.

Green Solvents: The replacement of conventional volatile organic solvents (VOCs) like dichloromethane (B109758) with greener alternatives, such as ionic liquids, supercritical fluids, or bio-based solvents (e.g., 2-methyltetrahydrofuran), is a critical area of development. nih.gov Recent studies on inverse peptide synthesis have highlighted the compatibility of modern methods with green solvents, enhancing their potential for large-scale, environmentally benign production. nih.gov

These sustainable approaches aim to create a more cost-effective and ecologically responsible production lifecycle for crucial synthetic building blocks. nih.gov

Integration into Automated and High-Throughput Synthesis Platforms

The synthesis of peptides and other complex molecules is increasingly reliant on automated and high-throughput platforms to accelerate discovery and development. Benzyl 2-amino-3-(benzyloxy)propanoate, as a protected serine derivative, is a candidate for integration into these advanced systems.

Technological Integration:

Automated Solid-Phase Peptide Synthesis (SPPS): While Fmoc and Boc strategies are dominant in automated SPPS, derivatives like this compound can be utilized, particularly in Boc-based strategies where benzyl ether is a common side-chain protecting group for serine. peptide.comnih.gov Future work will focus on optimizing coupling and deprotection cycles for such building blocks in continuous-flow and microwave-assisted synthesizers to improve speed and purity. nih.gov

Flow Chemistry: Automated fast-flow peptide synthesis (AFPS) offers significant advantages in terms of reaction time and efficiency. nih.gov Research into the kinetics and solubility of this compound under flow conditions is essential for its successful implementation, allowing for rapid synthesis of peptide fragments.

High-Throughput Screening (HTS): The compound can be used in the automated synthesis of peptide libraries for drug discovery and material science applications. springernature.com Methodologies for simultaneous multiple peptide synthesis, such as those using cellulose (B213188) disc supports, are a key area where diverse building blocks are required. springernature.com

The table below summarizes the compatibility of different synthesis platforms with protected serine derivatives.

| Synthesis Platform | Key Advantages | Relevance for this compound |

| Automated SPPS | High efficiency, automation, purity | Applicable in Boc/benzyl protection strategies. peptide.comnih.gov |

| Flow Chemistry | Rapid synthesis, improved quality, scalability | Optimization of reaction parameters is needed for efficient integration. nih.gov |

| High-Throughput Synthesis | Parallel synthesis of large libraries | Useful for generating diverse peptide arrays for screening purposes. nih.govspringernature.com |

Computational Chemistry Approaches to Predict Reactivity and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactions, saving significant time and resources in experimental work.

For a molecule like this compound, computational approaches can provide deep insights:

Reaction Pathway Modeling: DFT can be used to model the transition states of peptide coupling reactions involving this amino acid derivative. ippi.ac.ir This allows for the prediction of reaction barriers and helps in selecting the most efficient coupling reagents and conditions.

Stereoselectivity Prediction: Preventing racemization is crucial in peptide synthesis. nih.gov Computational models can accurately predict the energy differences between desired and undesired stereochemical pathways, guiding the development of protocols that preserve chiral integrity. ippi.ac.ir Studies on protected dipeptides have successfully used DFT to analyze conformational stability and interactions, which are precursors to predicting stereochemical outcomes. nih.govnih.govresearchgate.net

Protecting Group Effects: The influence of the benzyl protecting groups on the conformation and electronic properties of the amino acid can be modeled. This helps in understanding their stability during synthesis and their effect on the reactivity of the molecule.

Recent advancements have shown that combining machine learning with DFT calculations can achieve high accuracy in predicting reaction outcomes, such as regioselectivity, in a fraction of the time of conventional methods. chemrxiv.org

Design of Next-Generation Analogues with Tunable Properties for Specific Synthetic Applications

While this compound is a useful building block, modifying its structure can lead to next-generation analogues with enhanced properties tailored for specific applications. The choice of protecting groups is essential for controlling solubility, reactivity, and orthogonality in complex syntheses. springernature.comnih.gov

Areas for Analogue Development:

Orthogonal Protecting Groups: Designing analogues with alternative protecting groups on the side-chain hydroxyl or the alpha-amino group that can be removed under highly specific conditions without affecting other parts of the molecule. This is crucial for synthesizing complex or modified peptides. peptide.com

Solubility Enhancement: The benzyl groups confer hydrophobicity. Analogues incorporating more polar protecting groups could improve solubility in common synthesis solvents, which is a significant challenge, especially in the synthesis of long peptides. peptide.com

Modified Reactivity: Introducing electron-withdrawing or electron-donating substituents onto the benzyl rings can fine-tune the lability of the protecting groups. This allows for controlled deprotection under customized acidic or basic conditions.

Functional Handles: Incorporating functional groups into the protecting moieties can allow for post-synthetic modifications, such as labeling with fluorescent tags or conjugation to other molecules.

The table below outlines potential modifications and their resulting benefits.

| Modification Strategy | Example Group | Desired Outcome |

| Increased Acid Lability | Substituted Benzyl (e.g., p-methoxybenzyl) | Easier removal during deprotection steps. |

| Improved Solubility | Polyethylene Glycol (PEG) moieties | Enhanced performance in aqueous or polar organic solvents. |

| Orthogonal Deprotection | Allyloxycarbonyl (Alloc) or Silyl ethers | Selective removal without disturbing Boc or Fmoc groups. google.com |

| Bioconjugation Handle | Azido or Alkynyl groups | Enables "click chemistry" for post-synthetic modification. |

Novel Applications in Materials Science and Supramolecular Chemistry

The application of amino acid derivatives is expanding beyond biochemistry and pharmacology into materials science and supramolecular chemistry. The defined stereochemistry and hydrogen-bonding capabilities of molecules like this compound make them excellent candidates for constructing ordered nanoscale structures.

Emerging Applications:

Peptide-Based Biomaterials: As a component of synthetic peptides, this compound can be used to create hydrogels, nanofibers, and other biomaterials for tissue engineering, drug delivery, and regenerative medicine. The benzyl groups can participate in π-stacking interactions, contributing to the self-assembly process.

Supramolecular Assembly: The amine and ester functionalities can participate in non-covalent interactions, such as hydrogen bonding, to form well-defined supramolecular structures. nih.gov These assemblies can be designed to have specific functions, such as molecular recognition or catalysis. nih.gov By tuning the molecular structure, it is possible to control the self-assembly into one-dimensional fibers or more complex networks. nih.gov

Functional Surfaces: Peptides containing this residue can be grafted onto surfaces to create functional materials with specific properties, such as biocompatibility, antimicrobial activity, or selective binding capabilities.

The ability to precisely control molecular structure through synthesis makes protected amino acids powerful tools for bottom-up fabrication of advanced materials with programmed properties and functions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.